Buflomedil pyridoxal phosphate
Overview
Description
Pyridoxal 5'-phosphate (PLP) acts as a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates, showcasing incredible versatility in building chemical complexity (Du & Ryan, 2019). While Buflomedil pyridoxal phosphate specifically might not be widely covered, understanding PLP-dependent reactions provides a foundational basis for analyzing such compounds.
Synthesis Analysis
The synthesis of PLP-dependent compounds involves complex biochemical pathways. PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, and transamination, suggesting a multifaceted synthesis pathway that could be relevant to Buflomedil pyridoxal phosphate (Liang et al., 2019).
Molecular Structure Analysis
PLP-dependent enzymes show a remarkable ability to stabilize carbanionic intermediates, with PLP itself exhibiting structural versatility that enables a wide range of biochemical transformations. This stabilization is crucial for the catalytic activity of these enzymes, which may relate to the structural analysis of Buflomedil pyridoxal phosphate (Toney, 2005).
Chemical Reactions and Properties
PLP-dependent reactions include transaminations, Claisen-like condensations, and β- and γ-eliminations, along with epimerizations, decarboxylations, and transaldolations. These reactions underscore the chemical reactivity and properties of PLP as a cofactor, applicable to understanding Buflomedil pyridoxal phosphate's chemical behavior (Du & Ryan, 2019).
Physical Properties Analysis
The pharmacokinetics of pyridoxal phosphate of buflomedil, when formulated for sustained release, reveals insights into its physical properties, such as absorption rates, plasma concentration levels, and urinary excretion, which are essential for comprehending the compound's behavior in biological systems (De Bernardi di Valserra et al., 1992).
Chemical Properties Analysis
The chemical properties of PLP and its derivatives, including reactivity with amino groups and its role in enzyme catalysis, offer a window into understanding compounds like Buflomedil pyridoxal phosphate. The interaction of PLP with proteins and its involvement in a plethora of biochemical reactions highlight its chemical versatility (Cabantchik et al., 1975).
Scientific Research Applications
Exploring Protein Sidedness in Membranes : Pyridoxal phosphate has been utilized as a probe to investigate the sidedness of proteins in the membrane of intact red blood cells, showing high specificity in interacting with amino groups (Cabantchik et al., 1975).
Model Drug in Tablet Dissolution Studies : Buflomedil pyridoxal phosphate (BPP) served as a model drug in research focusing on tablet dissolution and drug release, utilizing simultaneous FTIR spectroscopic imaging and visible photography (Kazarian & Weerd, 2008).
Catalysis in Amino Acid Metabolism : Pyridoxal phosphate plays a crucial role as an essential catalytic element in the mechanisms of action of amino acid metabolizing enzymes. This role is significant for potential applications in biotechnology and medicine (Frey et al., 1990).
Enhancing Thermal Stability in Poly(vinyl alcohol) Blends : The combination of poly(vinyl alcohol) with buflomedil pyridoxal phosphate (BPP) has shown increased thermal stability and specific interactions between their polar groups, indicating potential material science applications (Stavropoulou et al., 2004).
Chemical Modification of Receptors : Treatment with pyridoxal 5'-phosphate can cause irreversible inhibition of avian progesterone receptor interactions, leading to chemical modifications in the receptor molecule, which could have implications in receptor stability and function (Nishigori & Toft, 1979).
Treatment of Neonatal Epileptic Encephalopathy : Pyridoxal-5'-phosphate treatment has been effective in improving symptoms in neonatal epileptic encephalopathy, showing normal neurodevelopmental outcomes at 12 months (Guerin et al., 2015).
Neurological Disorder Research : Maintaining optimal levels of pyridoxal phosphate in the brain is important for neurological disorders involving disturbed neurotransmitter metabolism, especially in conditions like epilepsy (Mills et al., 2005).
Combinatorial Biosynthesis of Antibiotics : PLP-dependent enzymes like CcbF and LmbF process cysteine S-conjugated intermediates differently, enabling the in vitro combinatorial biosynthesis of hybrid lincosamide antibiotics like Bu-2545 (Wang et al., 2016).
properties
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDMMTLRXJOJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146222 | |
Record name | Buflomedil pyridoxal phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buflomedil pyridoxal phosphate | |
CAS RN |
104018-07-7 | |
Record name | Buflomedil pyridoxal phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil pyridoxal phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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